N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives has garnered significant attention in recent years . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Chemical Reactions Analysis
Various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been studied . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Scientific Research Applications
Fluorescent Thermometer Development
A study by Cheng Cao et al. (2014) explores the development of a ratiometric fluorescent thermometer using a dye that exhibits unusual intensification of fluorescence with increasing temperature. This finding is leveraged to detect temperature variations ratiometrically, demonstrating the potential of N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline derivatives in temperature-sensitive fluorescent applications (Cao et al., 2014).
Synthesis and Antibacterial Activity
Another study focuses on the synthesis of N-[(2-chloroquinolin-3-yl) methylidene]-2-aniline schiff bases, examining their in vitro antibacterial activity and in silico study towards cancer and malarial proteins. This research highlights the multifunctional lead property of these compounds, suggesting their potential as antibacterial agents and in drug development for cancer and malaria (S. PradeepP. et al., 2015).
Organometallic Chemistry and Polymerization Catalysts
The preparation of phosphine-amido hafnium and zirconium complexes for olefin polymerization is detailed in research by S. Jun et al. (2013). These complexes, derived from aniline and tetrahydroquinoline derivatives, exhibit significant potential in catalyzing olefin polymerization, underlining the role of these derivatives in advancing polymer science and material engineering (Jun et al., 2013).
Catalytic Reactions and Synthesis
J. Brunet et al. (2004) report the first platinum-catalyzed hydroamination of ethylene with aniline, leading to the formation of N-ethylaniline and 2-methylquinoline. This study illustrates the catalytic capabilities of platinum complexes with anilines, contributing to the development of new synthetic pathways in organic chemistry (Brunet et al., 2004).
Julolidine Synthesis
The synthesis of julolidines using benzotriazole methodology, as explored by A. Katritzky et al. (1996), showcases the versatility of tetrahydroquinoline derivatives in organic synthesis. This research provides valuable insights into the synthesis of complex organic structures, which can have implications in material science and medicinal chemistry (Katritzky et al., 1996).
Mechanism of Action
Target of Action
N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline is a member of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class of compounds . These compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It is known that thiq-based compounds interact with their targets to exert their biological activities
Biochemical Pathways
Thiq-based compounds are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-7-14(8-3-1)18-12-16-15-9-5-4-6-13(15)10-11-17-16/h1-9,16-18H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APODFCDDRZHIBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CNC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.